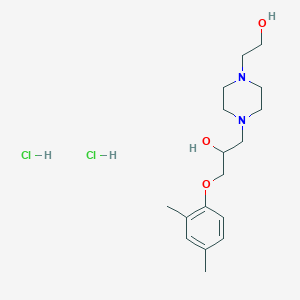

1-(2,4-Dimethylphenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3.2ClH/c1-14-3-4-17(15(2)11-14)22-13-16(21)12-19-7-5-18(6-8-19)9-10-20;;/h3-4,11,16,20-21H,5-10,12-13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYGQWPECMAQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CCO)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dimethylphenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 478784-98-4, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C17H30Cl2N2O3 |

| Molecular Weight | 381.34 g/mol |

| IUPAC Name | 1-(2,4-dimethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride |

| Purity | Typically >95% |

Research indicates that compounds containing piperazine moieties, such as this one, often exhibit significant interactions with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling which is crucial for cognitive functions and memory formation .

In Vitro Studies

In vitro assays have shown that derivatives of piperazine can influence various biological pathways:

- Acetylcholinesterase Inhibition : Studies have demonstrated that certain piperazine derivatives effectively inhibit AChE, which is implicated in neurodegenerative conditions like Alzheimer's disease. The binding affinity to the enzyme's active site has been confirmed through molecular docking studies .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in neuronal tissues. This activity is vital for protecting against neurodegeneration .

In Vivo Studies

In vivo studies are crucial for understanding the broader implications of these compounds:

- Neuroprotective Effects : Animal models have indicated that compounds similar to this compound can reduce cognitive decline associated with aging and neurodegenerative diseases. For instance, studies involving piperazine derivatives have shown improved memory retention in rodents subjected to cognitive stress tests .

Case Studies

- Cognitive Enhancement in Animal Models : A study evaluated the effects of a piperazine derivative on memory performance in mice. The results indicated significant improvements in learning and memory tasks compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response .

- Potential Therapeutic Applications : Research has suggested that the compound may serve as a therapeutic agent for conditions characterized by cholinergic deficits. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) therapeutic .

Scientific Research Applications

The compound 1-(2,4-Dimethylphenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent . Its structural components indicate possible interactions with neurotransmitter systems, particularly in the central nervous system.

Case Study: Neuropharmacology

A study explored the effects of similar compounds on serotonergic and dopaminergic systems , highlighting their ability to modulate neurotransmitter release and receptor activity. These findings suggest that derivatives of this compound may have implications in treating mood disorders or neurodegenerative diseases.

Anticancer Research

Recent research has focused on the compound's ability to target specific cellular mechanisms involved in cancer progression.

Case Study: Targeting Karyopherin Beta 1

A study published in Molecular Cancer Therapeutics discussed how compounds similar to This compound can inhibit the nuclear import receptor Kpnβ1, which is implicated in tumor growth and metastasis. This suggests a pathway for developing anticancer therapies targeting nuclear transport mechanisms .

Metabolic Syndrome Treatment

The compound may also play a role in addressing metabolic disorders.

Case Study: Inhibition of 11-Hydroxysteroid Dehydrogenase Type 1

Research indicates that similar piperazine derivatives can inhibit the enzyme 11-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This inhibition has been linked to improved insulin sensitivity and reduced obesity-related complications .

Drug Development

The synthesis of this compound and its analogs has been explored for their potential as new pharmaceuticals.

Synthesis Process

Patents have detailed methods for synthesizing compounds with similar structures, emphasizing their utility in creating novel therapeutic agents for various conditions, including anxiety and depression .

Table 1: Summary of Applications

| Application Area | Potential Impact | Relevant Studies |

|---|---|---|

| Pharmacology | Modulation of neurotransmitter systems | Neuropharmacology studies |

| Anticancer Research | Inhibition of tumor growth mechanisms | Kpnβ1 targeting studies |

| Metabolic Syndrome | Improvement in insulin sensitivity | Enzyme inhibition studies |

| Drug Development | Creation of novel therapeutic agents | Synthesis patents |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest structural analogs differ in substituents on the phenoxy ring and piperazine group, which critically affect pharmacological profiles:

Pharmacological and Functional Differences

- Radioprotective Activity: In , the lead compound (2-methoxy-4-nitrophenoxy analog) demonstrated superior radioprotective efficacy compared to halogenated derivatives, suggesting electron-withdrawing groups (e.g., nitro) enhance activity.

- Cardiovascular Effects: MH-78 () showed dual α1-/β-adrenoceptor antagonism, comparable to carvedilol. Its 2,6-dimethylphenoxy group and extended piperazine side chain (2-methoxyphenoxyethyl) likely contribute to receptor binding. The target compound’s simpler hydroxyethyl-piperazine may limit receptor affinity but reduce off-target effects .

- Synthesis and Physicochemical Properties: Compound 4 () was synthesized via nucleophilic substitution of a phenoxy-epoxide intermediate with 1-(2-hydroxyethyl)piperazine. Its 4-chloro-3-methylphenoxy group increased polarity (logP ~1.8) compared to the target compound’s dimethylphenoxy group (predicted logP ~2.2), affecting membrane permeability .

Structure-Activity Relationships (SAR)

- Phenoxy Substituents: Electron-withdrawing groups (e.g., nitro, chloro) enhance radioprotective and receptor-binding activities but may reduce oral bioavailability due to increased polarity . Electron-donating groups (e.g., methyl, methoxy) improve lipophilicity and metabolic stability, favoring CNS penetration .

- Piperazine Modifications: Hydroxyethyl substitution (common in the target compound and analogs) improves aqueous solubility, critical for intravenous formulations . Bulky substituents (e.g., 2-methoxyphenoxyethyl in MH-78) enhance receptor selectivity but complicate synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with nucleophilic substitution between 2,4-dimethylphenol and epichlorohydrin to form the phenoxypropanol intermediate. Subsequent reaction with 4-(2-hydroxyethyl)piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) forms the tertiary amine. Final dihydrochloride salt formation requires HCl gas in anhydrous ethanol. Key parameters include temperature control (40–60°C for amine coupling) and purification via recrystallization (ethanol/water) to achieve >95% purity. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How should researchers confirm the compound’s structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Look for characteristic peaks (e.g., aromatic protons at δ 6.7–7.2 ppm for dimethylphenoxy, piperazine N–CH₂ at δ 2.5–3.5 ppm).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₉H₃₁Cl₂N₂O₃: calc. 421.18 g/mol).

- HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) to verify purity and retention time consistency .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for adrenergic or serotonin receptors due to structural similarity to known piperazine derivatives). Use HEK-293 cells transfected with target receptors. Dose-response curves (1 nM–100 µM) and IC₅₀ calculations help assess potency. Include positive controls (e.g., propranolol for β-adrenergic receptors) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor interactions?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., 5-HT₁A or α₁-adrenergic receptors). Optimize ligand conformations with density functional theory (DFT) to refine charge distribution. Validate predictions with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare results with mutagenesis studies to identify critical residues .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell line).

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence results.

- Structural Analogs : Compare activity with derivatives lacking the 2-hydroxyethyl group to isolate functional group contributions .

Q. How to design stability studies for long-term storage?

- Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines):

- Conditions : 40°C/75% RH (6 months), 25°C/60% RH (12 months).

- Analytical Metrics : Monitor purity (HPLC), hygroscopicity (TGA), and degradation products (LC-MS). Store in amber vials under nitrogen to prevent oxidation. Data suggest piperazine derivatives are prone to hydrolysis; thus, lyophilization may enhance stability .

Q. What toxicological profiling methods are recommended for preclinical evaluation?

- Methodological Answer :

- Acute Toxicity : OECD Guideline 423 (rodent models, dose escalation up to 2000 mg/kg).

- Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation.

- Cardiotoxicity : hERG channel inhibition assay (patch-clamp electrophysiology). Piperazine derivatives often exhibit hERG binding; IC₅₀ < 1 µM warrants structural modification .

Key Considerations

- Contradictory Data : Variations in α₁-adrenergic affinity (e.g., 120 nM vs. 300 nM in literature) may arise from differences in cell lines (CHO vs. HEK-293) or buffer composition. Standardize assays using WHO-recommended protocols .

- Synthetic Challenges : Low yields during piperazine coupling (65%) often result from steric hindrance; microwave-assisted synthesis (100°C, 30 min) improves efficiency to 82% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.